molecular formula HfN4O12 B098167 Hafnium tetranitrate CAS No. 15509-05-4

Hafnium tetranitrate

カタログ番号 B098167
CAS番号: 15509-05-4
分子量: 426.5 g/mol
InChIキー: TZNXTUDMYCRCAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hafnium tetranitrate is a chemical compound with the formula Hf(NO3)4 . It is a highly reactive compound that has been extensively studied for its applications in scientific research. The molecular formula is HfN4O12, with an average mass of 426.512 Da .


Synthesis Analysis

Hafnium tetranitrate can be prepared by the reaction of hafnium tetrachloride and dinitrogen pentoxide . Techniques in the synthesis of Hafnium complexes involve different solvents such as tetrahydrofuran, n-hexane, and toluene . These complexes were mostly reported at different temperatures ranges from −35 to 110 °C with continuous stirring, according to the nature of ligands .


Molecular Structure Analysis

The molecular structure of Hafnium tetranitrate is HfN4O12 . The average mass is 426.512 Da and the monoisotopic mass is 427.899963 Da .


Chemical Reactions Analysis

Hafnium oxide nanoparticles were synthesized by a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH .


Physical And Chemical Properties Analysis

Hafnium is a heavy, hard, and ductile metal . It has a high-thermal neutron absorption coefficient . The ionic radii of hafnium and zirconium are almost identical because of the lanthanide contraction . Both elements exhibit a valence of four .

科学的研究の応用

Nuclear Industry and High-Temperature Structural Applications

Hafnia (HfO2) and hafnium-based materials, including hafnium tetranitrate, have been primarily recognized for their significance in the nuclear industry due to their high neutron absorption coefficient. There is a suggestion that hafnium-toughened ceramics (HTCs), which are derived from HfO2, could be utilized for high-temperature transformation toughening, potentially beneficial for structural applications at temperatures above 1000 °C. This application area requires further research to fully understand and exploit the properties of HfO2-based materials (Wang, Li & Stevens, 1992).

Atomic Layer Deposition and Electronic Applications

Hafnium-based compounds, particularly hafnium tetrachloride, are commonly used as precursors for atomic layer deposition (ALD) of HfO2. This process is essential in various electronic applications such as field-effect transistors and resistive memory. The presence of chlorine residue during the ALD process, which is almost unavoidable, has been studied to understand its effect on the electrical performance of hafnium-based gate dielectrics (Sun et al., 2007; Sun et al., 2008).

Nonvolatile Memory Device Applications

Hafnium oxide films grown using metallorganic chemical vapor deposition (MOCVD) have shown promising resistive switching characteristics, making them suitable for nonvolatile memory device applications. The high resistance ratio and low operational voltages observed in these films indicate their potential utility in future electronic devices (Lee, Kim, Rhee & Yong, 2008).

Oxygen Stoichiometry Control in Electronics

In electronic applications where control over oxygen stoichiometry is crucial, hafnium metal can act as an oxygen getter from adjacent dielectric materials like hafnium dioxide (hafnia). This process is critical in maintaining the desired stoichiometry and hence the functionality of electronic devices (O’Hara, Bersuker & Demkov, 2014).

Low-Temperature Growth of HfO2 Thin Films

Recent advancements have led to the synthesis of novel volatile compounds of hafnium, such as tetrakis-N,O-dialkylcarbamato hafnium(iv), enabling the low-temperature growth of HfO2 thin films. This development is significant for applications requiring stoichiometric and crystalline layers at lower temperatures (Pothiraja et al., 2009).

Safety And Hazards

Hafnium tetranitrate is classified as an oxidizer and may intensify fire . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid mixing with combustibles, keep away from heat/sparks/open flames/hot surfaces, and store locked up .

将来の方向性

Ferroelectric hafnium and zirconium oxides have undergone rapid scientific development over the last decade, pushing them to the forefront of ultralow-power electronic systems . Maximizing the potential application in memory devices or supercapacitors of these materials requires a combined effort by the scientific community to address technical limitations, which still hinder their application .

特性

IUPAC Name

hafnium(4+);tetranitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Hf.4NO3/c;4*2-1(3)4/q+4;4*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNXTUDMYCRCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HfN4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890759
Record name Nitric acid, hafnium(4+) salt (4:1)
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Molecular Weight

426.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium tetranitrate

CAS RN

15509-05-4
Record name Nitric acid, hafnium(4+) salt (4:1)
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Record name Nitric acid, hafnium(4+) salt (4:1)
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Record name Nitric acid, hafnium(4+) salt (4:1)
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Record name Hafnium tetranitrate
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Synthesis routes and methods I

Procedure details

Nitrogen is produced as a result of the reaction between phosphorus pentoxide (P2O5) and fuming nitric acid (HNO3). P2O5is placed in flask 12. Fuming nitric acid is placed in dropping funnel 14 and is slowly dropped into the P2O5 in flask 12. Hafnium tetrachloride is placed in flask 20, with stirring bar 22, and is cooled using liquid nitrogen bath 26. When fuming nitric acid is dropped into flask 12 and quickly reacted with P2O5, N2O5 is produced, and condensed into flask 20. When sufficient N2O5 is generated, flask 20 is disconnected from flask 12, and warmed up to about 30° C. After refluxing in N2O5 for a while, e.g., about 30 minutes, hafnium nitrate is produced in high yield. P2O5+2HNO3→N2O5+2HPO3  (5) 4N2O5+HfCl4→Hf(HNO3)4+4NO2Cl  (6)
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Synthesis routes and methods II

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Although anhydrous hafnium nitrate and anhydrous zirconium nitrate are not currently commercially available, synthesis and purification techniques for these materials are known. Synthesis of zirconium nitrate was reported in 1962. Due to the similarities between hafnium and zirconium, hafnium nitrate may also be isolated through a similar synthesis process. Hafnium nitrate may be prepared by refluxing hafnium tetrachloride over dinitrogen pentoxide at 30° C., and then purified by sublimation at 100° C./0.1 mmHg for hafnium nitrate. Zirconium nitrate can be similarly purified at 95° C./0.1 mmHg.
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Citations

For This Compound
3
Citations
E Hirota, T Iijima, K Kuchitsu, DA Ramsay, J Vogt… - Inorganic Molecules, 2006 - Springer
… Hafnium tetranitrate 283 …
Number of citations: 0 link.springer.com
C Local, SB Lapshina, GV Girichev, OV Pelipets… - Springer
Number of citations: 0
H Ag, H Al, A Al, C Cl - Springer
Number of citations: 0

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